molecular formula C8H13BClNO2 B1412239 (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride CAS No. 1704073-43-7

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Cat. No.: B1412239
CAS No.: 1704073-43-7
M. Wt: 201.46 g/mol
InChI Key: SOKSBPLFNKOJLB-UHFFFAOYSA-N
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Description

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride typically involves the following steps:

    Formation of the Boronic Acid Group: The initial step involves the introduction of the boronic acid group onto the phenyl ring. This can be achieved through the reaction of phenylboronic acid with appropriate reagents.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a substitution reaction, where an appropriate aminoethyl precursor reacts with the phenylboronic acid derivative.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The aminoethyl group can undergo reduction reactions to form corresponding amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or boronic acids.

    Reduction: Amines or substituted phenyl derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the development of boron-containing drugs, which have potential therapeutic applications.

    Industry: The compound is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many catalytic processes, including the Suzuki-Miyaura coupling reaction, where the compound acts as a ligand to palladium catalysts, promoting the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • 4-Aminophenylboronic acid
  • 4-Acetylphenylboronic acid
  • 4-(N-Boc-amino)phenylboronic acid

Comparison: (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is unique due to the presence of the aminoethyl group, which imparts distinct chemical properties and reactivity. Compared to 4-aminophenylboronic acid, it offers enhanced solubility and stability. The presence of the aminoethyl group also allows for additional functionalization, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSBPLFNKOJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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